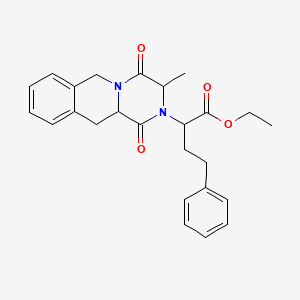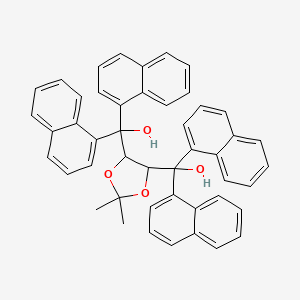
Diketopiperazine derivative OF quinapril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure. Diketopiperazines are a class of organic compounds characterized by a cyclic dipeptide structure. Quinapril Diketopiperazine is formed through the cyclization of Quinapril, resulting in a stable six-membered ring structure that exhibits unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Quinapril Diketopiperazine involves the cyclization of Quinapril. One common method includes adjusting the pH of a solution of the benzyl ester maleate salt of Quinapril to between 7.5 and 8.5 in a mixture of water and an organic solvent. This is followed by catalytic hydrogenation in an alcoholic solvent in the presence of concentrated hydrochloric acid or hydrogen chloride and catalytic amounts of palladium on carbon. The resulting residue is crystallized by evaporating the alcoholic solvent from a nitroalkane solvent, yielding crystalline Quinapril hydrochloride, which is then dried under vacuum to obtain the amorphous form .
Industrial Production Methods: Industrial production of Quinapril Diketopiperazine typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Quinapril Diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can convert Quinapril Diketopiperazine into its reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler cyclic dipeptides .
Scientific Research Applications
Quinapril Diketopiperazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclic dipeptide chemistry and for developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinapril Diketopiperazine is explored for its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor for synthesizing other bioactive molecules
Mechanism of Action
Quinapril Diketopiperazine exerts its effects primarily through the inhibition of angiotensin-converting enzyme, similar to its parent compound Quinapril. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound also affects other molecular targets and pathways involved in cardiovascular regulation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Quinaprilat: The active diacid metabolite of Quinapril, which also inhibits angiotensin-converting enzyme.
Enalaprilat: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Captopril: A sulfhydryl-containing angiotensin-converting enzyme inhibitor used for similar indications.
Uniqueness: Quinapril Diketopiperazine is unique due to its cyclic dipeptide structure, which imparts distinct chemical and biological properties. Unlike other angiotensin-converting enzyme inhibitors, its diketopiperazine form offers additional stability and potential for diverse chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H28N2O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3 |
InChI Key |
NDDYKENLGBOEPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)


![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)


![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)

![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)

